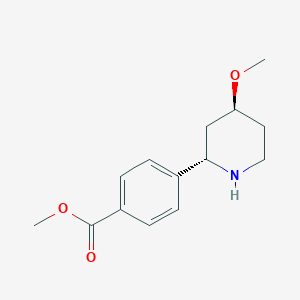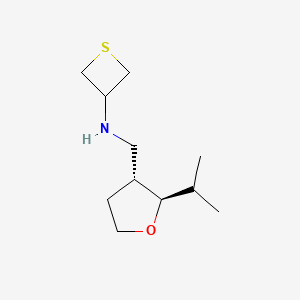
N-(((2R,3R)-2-Isopropyltetrahydrofuran-3-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((2R,3R)-2-Isopropyltetrahydrofuran-3-yl)methyl)thietan-3-amine: is a complex organic compound characterized by its unique molecular structure. This compound features a tetrahydrofuran ring, an isopropyl group, and a thietan-3-amine moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((2R,3R)-2-Isopropyltetrahydrofuran-3-yl)methyl)thietan-3-amine typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Isopropyl Group: The isopropyl group is introduced through a substitution reaction, often using isopropyl halides under basic conditions.
Attachment of the Thietan-3-amine Moiety: The final step involves the nucleophilic substitution of a thietan-3-amine derivative onto the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions can target the thietan ring, potentially opening it to form linear amines.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the amine and isopropyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions include various oxidized derivatives, reduced amines, and substituted compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(((2R,3R)-2-Isopropyltetrahydrofuran-3-yl)methyl)thietan-3-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain natural products.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which N-(((2R,3R)-2-Isopropyltetrahydrofuran-3-yl)methyl)thietan-3-amine exerts its effects involves its interaction with specific molecular targets. The tetrahydrofuran ring and thietan-3-amine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxypropyl)thietan-3-amine
- N-(2-Isopropyl-3-tetrahydrofuranyl)methylamine
Uniqueness
What sets N-(((2R,3R)-2-Isopropyltetrahydrofuran-3-yl)methyl)thietan-3-amine apart is its combination of a tetrahydrofuran ring with a thietan-3-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H21NOS |
|---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
N-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]thietan-3-amine |
InChI |
InChI=1S/C11H21NOS/c1-8(2)11-9(3-4-13-11)5-12-10-6-14-7-10/h8-12H,3-7H2,1-2H3/t9-,11-/m1/s1 |
InChI Key |
DUPYVFVELYPUGI-MWLCHTKSSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@H](CCO1)CNC2CSC2 |
Canonical SMILES |
CC(C)C1C(CCO1)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


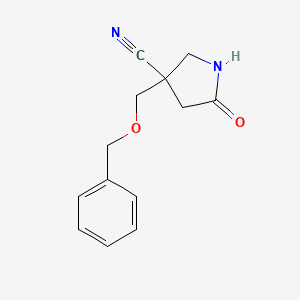
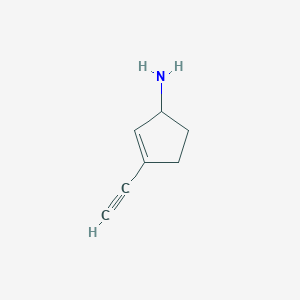

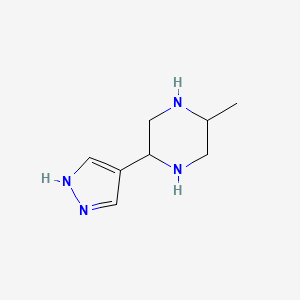
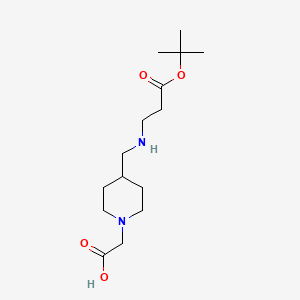
![(5AR,6R,6aS)-tert-butyl 3-chloro-5-oxo-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B12988721.png)

![2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12988727.png)
![(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B12988730.png)
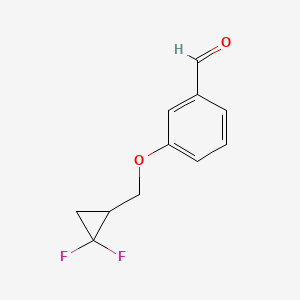
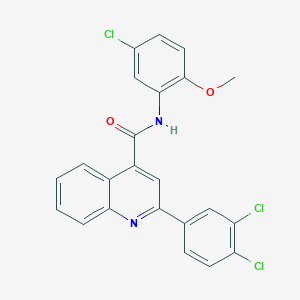
![1-(2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B12988755.png)

